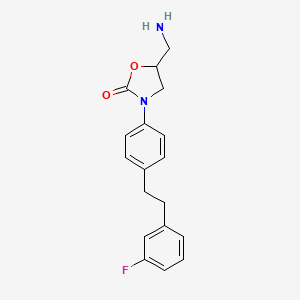

5-(Aminomethyl)-3-(4-(2-(3-fluorophenyl)ethyl)phenyl)-2-oxazolidinone

Beschreibung

5-(Aminomethyl)-3-(4-(2-(3-fluorophenyl)ethyl)phenyl)-2-oxazolidinone (CAS: 84459-88-1) is an oxazolidinone derivative with the molecular formula C₁₈H₁₉N₂O₂F and a molecular weight of 314.354 g/mol. The compound features a 2-oxazolidinone core substituted with an aminomethyl group at position 5 and a 4-(2-(3-fluorophenyl)ethyl)phenyl group at position 2. The 3-fluorophenyl ethyl substituent introduces lipophilicity, while the aminomethyl group may enhance binding interactions with biological targets.

Eigenschaften

CAS-Nummer |

84459-89-2 |

|---|---|

Molekularformel |

C18H19FN2O2 |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

5-(aminomethyl)-3-[4-[2-(3-fluorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C18H19FN2O2/c19-15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)21-12-17(11-20)23-18(21)22/h1-3,6-10,17H,4-5,11-12,20H2 |

InChI-Schlüssel |

KVZHNOGFUCSHMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)F)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-(3-fluorophenethyl)phenyl)oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Aminomethyl Group: This step may involve the reaction of the oxazolidinone intermediate with formaldehyde and a primary amine.

Attachment of the Fluorophenethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the oxazolidinone intermediate reacts with a fluorophenethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions could target the oxazolidinone ring or the fluorophenethyl group, potentially yielding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazolidinone nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible development as an antibacterial or antiviral agent.

Industry: Utilization in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-3-(4-(3-fluorophenethyl)phenyl)oxazolidin-2-one would depend on its specific biological target. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. The aminomethyl and fluorophenethyl groups may enhance binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Oxazolidinones exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of 5-(Aminomethyl)-3-(4-(2-(3-fluorophenyl)ethyl)phenyl)-2-oxazolidinone with structurally or functionally related compounds:

Structural and Functional Comparison

Key Findings

The 4-methoxyphenyl analog (C₁₁H₁₄N₂O₃) exhibits weaker MAO inhibition due to reduced electron-withdrawing capacity, highlighting the importance of fluorine’s electronegativity in the target compound .

Antibacterial Activity: Linezolid-related impurities (e.g., 168828-90-8) share the 5-aminomethyl-oxazolidinone core but differ in the 3-position substituent (morpholinyl vs. fluorophenyl ethyl). Tedizolid phosphate incorporates a tetrazolylpyridinyl group and a phosphate prodrug moiety, improving water solubility for intravenous use. In contrast, the target compound lacks such modifications, suggesting possible advantages in oral bioavailability .

Metabolic Stability: The methylaminomethyl group in MD 780236 may confer metabolic resistance compared to the primary amine in the target compound, which could be more susceptible to oxidative deamination .

Data Table: Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Linezolid Impurity (168828-90-8) | Tedizolid Phosphate | MD 780236 |

|---|---|---|---|---|

| LogP (Predicted) | 3.2 | 1.8 | 1.5 (prodrug) | 3.5 |

| Water Solubility | Low | Moderate | High (phosphate) | Low |

| Enzyme Inhibition | MAO (hypothesized) | N/A | Bacterial ribosome | MAO |

| Metabolic Stability | Moderate | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.